Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Overview
Description
Ethyl 2-benzyl-2-azabicyclo[221]hept-5-ene-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Mechanism of Action
Mode of Action
The compound undergoes a series of reactions when it interacts with its targets. The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .
Biochemical Pathways
The compound is known to undergo a series of chemical reactions, including a stereospecific rearrangement . This suggests that it may interact with various biochemical pathways, potentially affecting their downstream effects.
Result of Action
The compound is known to undergo a series of chemical reactions, including a stereospecific rearrangement . This suggests that it may have various molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. For instance, the compound undergoes a stereospecific rearrangement under acidic conditions This suggests that the pH of the environment could influence the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of a suitable azabicyclo compound with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are scaled up for industrial purposes, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include epoxides from oxidation, reduced bicyclic compounds from reduction, and substituted derivatives from electrophilic substitution reactions .
Scientific Research Applications
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound is similar in structure but lacks the benzyl group, which can significantly alter its chemical reactivity and biological activity.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound is similar but has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTORYUWTNCMODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.